

Spectroscopic Profile of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **1-(trans-4-Butylcyclohexyl)-4-iodobenzene** (CAS No. 114834-79-6). Due to the absence of publicly available experimental spectra, this document outlines the theoretically anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Molecular Structure and Properties:

- IUPAC Name: **1-(trans-4-Butylcyclohexyl)-4-iodobenzene**
- Molecular Formula: $C_{16}H_{23}I$ [1]
- Molecular Weight: 342.26 g/mol [1]
- Chemical Structure: A butyl-substituted cyclohexane ring attached to an iodinated benzene ring in a trans configuration.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **1-(trans-4-Butylcyclohexyl)-4-iodobenzene**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.60	Doublet	2H	Aromatic Protons (ortho to Iodine)
~ 6.95	Doublet	2H	Aromatic Protons (meta to Iodine)
~ 2.45	Triplet of Triplets	1H	Cyclohexyl Proton (CH attached to benzene)
~ 1.85	Multiplet	4H	Cyclohexyl Protons (axial)
~ 1.40 - 1.20	Multiplet	9H	Butyl & Cyclohexyl Protons
~ 1.05	Multiplet	4H	Cyclohexyl Protons (equatorial)
~ 0.90	Triplet	3H	Butyl Group (CH_3)

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 146.0	Aromatic Carbon (C-I)
~ 137.5	Aromatic Carbon (C-Cyclohexyl)
~ 128.5	Aromatic Carbons (CH, meta to Iodine)
~ 91.5	Aromatic Carbons (CH, ortho to Iodine)
~ 44.0	Cyclohexyl Carbon (CH attached to benzene)
~ 37.0	Butyl Carbon (CH ₂)
~ 35.0	Cyclohexyl Carbons (CH ₂)
~ 34.0	Cyclohexyl Carbon (CH-Butyl)
~ 29.5	Butyl Carbon (CH ₂)
~ 22.8	Butyl Carbon (CH ₂)
~ 14.1	Butyl Carbon (CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3070 - 3020	Weak	C-H Stretch (Aromatic)
~ 2950 - 2850	Strong	C-H Stretch (Aliphatic - Cyclohexyl & Butyl)
~ 1590 - 1570	Medium	C=C Stretch (Aromatic Ring)
~ 1485	Medium	C=C Stretch (Aromatic Ring)
~ 1450	Medium	CH ₂ Bending (Scissoring)
~ 1005	Strong	C-I Stretch
~ 820	Strong	p-Substituted Benzene (C-H out-of-plane bend)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
342	High	$[M]^+$ (Molecular Ion)
215	Moderate	$[M - C_4H_9 - C_6H_{10}]^+$
127	High	$[I]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium Ion)
57	High	$[C_4H_9]^+$ (Butyl Cation)

Experimental Protocols

The following are general experimental methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **1-(trans-4-Butylcyclohexyl)-4-iodobenzene** would be dissolved in deuterated chloroform ($CDCl_3$). 1H and ^{13}C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

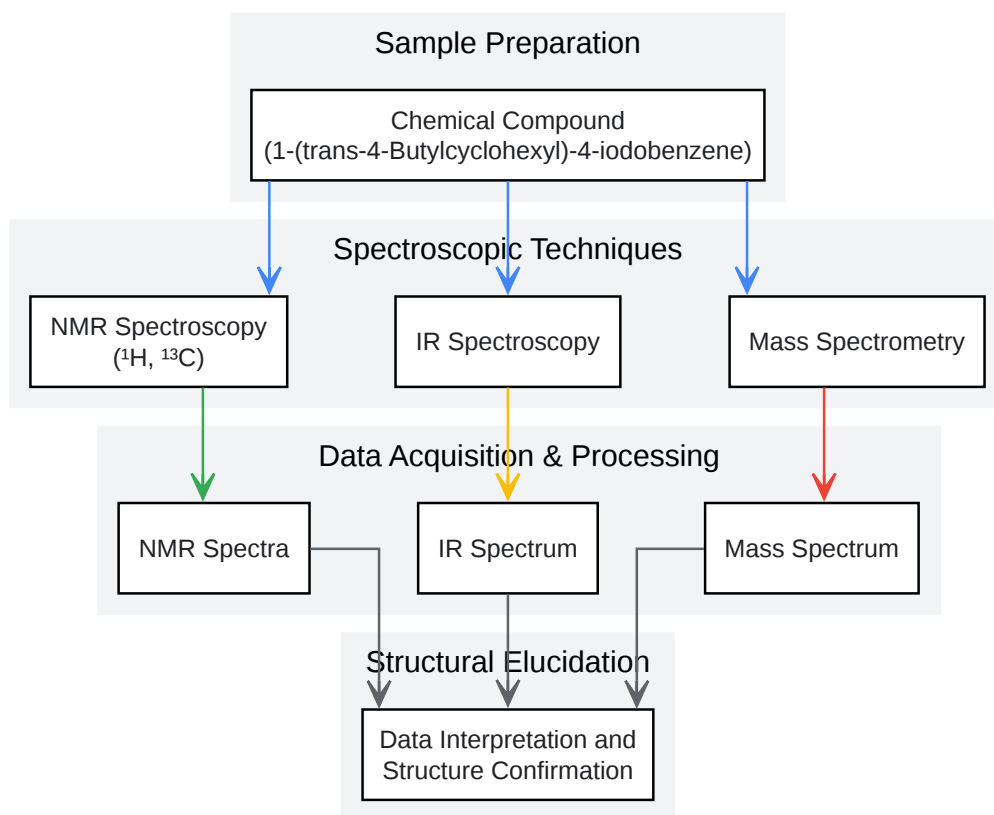
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid compound would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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References

- 1. aablocks.com [aablocks.com]
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